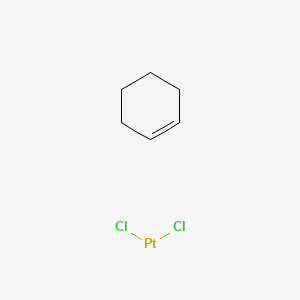
Dichloro((1,2-eta)-cyclohexene)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro((1,2-eta)-cyclohexene)platinum is an organometallic compound that features a platinum center coordinated to two chlorine atoms and a cyclohexene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro((1,2-eta)-cyclohexene)platinum typically involves the reaction of platinum(II) chloride with cyclohexene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
PtCl2+C6H10→this compound
The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro((1,2-eta)-cyclohexene)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Addition Reactions: The cyclohexene ligand can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.
Applications De Recherche Scientifique
Dichloro((1,2-eta)-cyclohexene)platinum has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Material Science: It is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Dichloro((1,2-eta)-cyclohexene)platinum in medicinal applications involves the coordination of the platinum center to DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription, ultimately inducing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known anticancer drug with a similar platinum center but different ligands.
Carboplatin: Another anticancer drug with a platinum center and a different set of ligands.
Oxaliplatin: A platinum-based drug used in chemotherapy with a distinct ligand structure.
Uniqueness
Dichloro((1,2-eta)-cyclohexene)platinum is unique due to its cyclohexene ligand, which imparts different reactivity and properties compared to other platinum-based compounds. This uniqueness makes it a valuable compound for research in catalysis and medicinal chemistry.
Propriétés
Numéro CAS |
97158-13-9 |
|---|---|
Formule moléculaire |
C6H10Cl2Pt |
Poids moléculaire |
348.13 g/mol |
Nom IUPAC |
cyclohexene;dichloroplatinum |
InChI |
InChI=1S/C6H10.2ClH.Pt/c1-2-4-6-5-3-1;;;/h1-2H,3-6H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
YLGBCLOZRVSDLW-UHFFFAOYSA-L |
SMILES canonique |
C1CCC=CC1.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
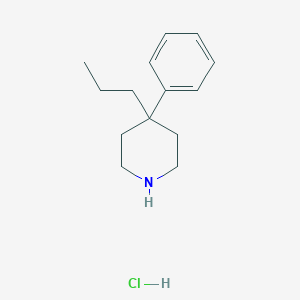
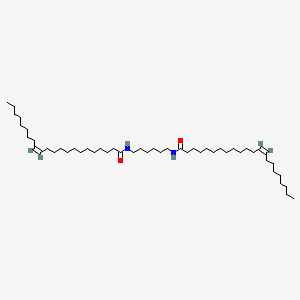
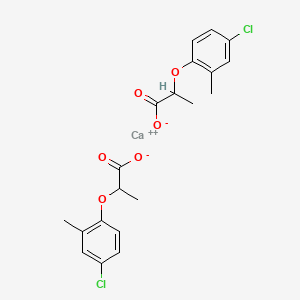
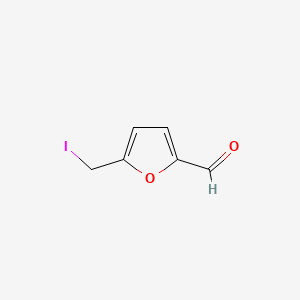
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
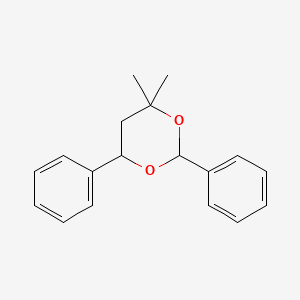
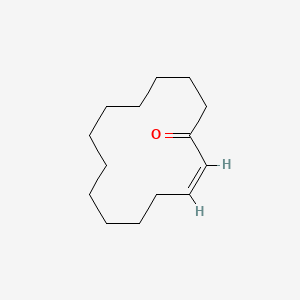
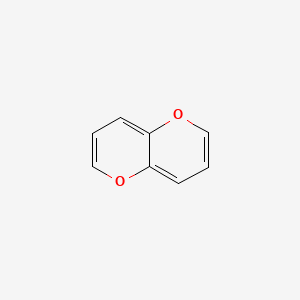
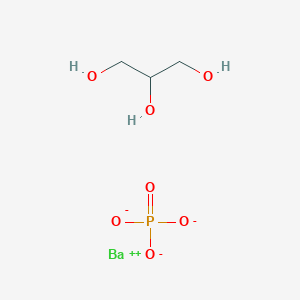
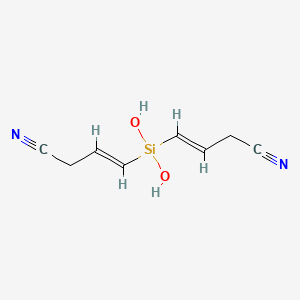
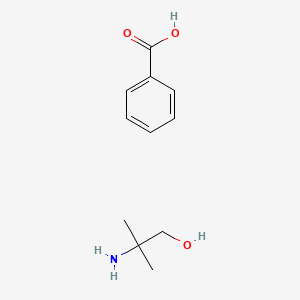
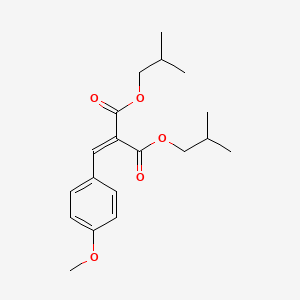
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
